molecular formula C9H19NO2 B13361228 (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol

(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol

Cat. No.: B13361228
M. Wt: 173.25 g/mol
InChI Key: QXDVIIBPEWYIIV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Tetrahydrofuran (B95107) (Oxolane) Scaffolds in Bioactive Molecule Design

The tetrahydrofuran (oxolane) ring is a prevalent structural unit in a multitude of biologically active natural products and synthetic pharmaceutical agents. researchgate.netresearchgate.net Its presence is associated with a wide range of biological activities, including anticancer, antimicrobial, antifungal, and neurotoxic effects. researchgate.net The architectural stability and the ability of the oxygen atom to participate in hydrogen bonding make the tetrahydrofuran scaffold a valuable component in the design of molecules that can effectively interact with biological targets. researchgate.netnih.gov This five-membered oxygenated heterocycle is a common feature in marine natural products and terpenoids, many of which exhibit promising biological activities and are considered potential leads for novel therapeutics. nih.gov The potency-enhancing effect of the tetrahydrofuran ring has been demonstrated in various drug candidates, including HIV protease inhibitors. nih.gov

Role of Stereochemistry in Ligand-Receptor Recognition and Biological Activity

Stereochemistry plays a pivotal role in the interaction between a ligand (drug molecule) and its biological receptor. researchgate.netresearchgate.net The three-dimensional arrangement of atoms in a chiral molecule is crucial for its binding affinity and subsequent biological response. researchgate.netijpsr.com For a successful interaction to occur, the ligand must fit into the receptor's binding site with a high degree of complementarity, often described by a "three-point attachment" model. researchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even produce adverse effects. nih.gov This stereoselectivity is a fundamental principle in drug design, and regulatory bodies like the U.S. Food and Drug Administration emphasize the importance of characterizing the absolute stereochemistry of chiral drug candidates early in the development process. nih.gov The specific stereoisomer of a drug can influence not only its binding affinity but also the signaling pathways it activates upon binding to a receptor. researchgate.net

Overview of N-Substituted Aminoolanes in Contemporary Medicinal Chemistry Research

N-substituted aminoolanes are a class of compounds that have garnered interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The nitrogen atom in these molecules provides a key site for substitution, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. The nature of the N-substituents can significantly influence the molecule's interaction with its biological target. While specific research on (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol is not extensively documented in publicly available literature, the broader class of N-substituted heterocyclic compounds is recognized for its pharmaceutical relevance. nih.gov The synthesis and biological evaluation of various N-substituted compounds are ongoing areas of research in the quest for new and effective drugs. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol

InChI

InChI=1S/C9H19NO2/c1-3-4-5-10(2)8-6-12-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

QXDVIIBPEWYIIV-RKDXNWHRSA-N

Isomeric SMILES

CCCCN(C)[C@@H]1COC[C@H]1O

Canonical SMILES

CCCCN(C)C1COCC1O

Origin of Product

United States

Preclinical Molecular and Cellular Mechanism Investigations of Aminoolane Derivatives

In Vitro Assay Development for Target Engagement and Functional Characterization

This section would have detailed the specific assays used to measure the binding affinity and functional effects of (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol on its putative biological targets. Information on assay design, such as the cell lines or purified proteins utilized, and key parameters like binding constants (Kᵢ, Kd) or functional readouts (EC₅₀, IC₅₀) would have been presented. However, no such experimental data for this compound has been reported.

Mechanistic Probing of Intracellular Signaling Pathways Modulated by Oxolane Scaffolds

The focus here would have been on elucidating the downstream cellular effects following target engagement by the compound. This would involve investigating the modulation of specific intracellular signaling cascades, such as G-protein coupled receptor (GPCR) pathways or kinase activities. Techniques like Western blotting, reporter gene assays, or measurements of second messengers (e.g., cAMP, Ca²⁺) would typically be employed. Without any primary research, the pathways affected by this compound remain unknown.

Differentiation of Orthosteric and Allosteric Binding Mechanisms

A key aspect of understanding a compound's mechanism is to determine its binding site on the target protein. Orthosteric ligands bind to the primary, endogenous ligand binding site, often leading to competitive inhibition or activation. nih.govquora.com In contrast, allosteric modulators bind to a distinct site, inducing conformational changes that can potentiate or inhibit the effect of the endogenous ligand. nih.govfrontiersin.orgnih.gov This differentiation is crucial for drug development as allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile. nih.gov Radioligand binding studies and functional assays in the presence of orthosteric ligands are typically used to make this distinction. For this compound, no such studies are available.

Enantiomeric Differences in Molecular Target Interactions and Their Mechanistic Basis

The stereochemistry of a molecule can significantly impact its pharmacological activity. The specific enantiomer, (3S,4R), suggests that its stereoisomers may exhibit different binding affinities or functional effects. nih.gov Investigating these enantiomeric differences is critical for optimizing drug efficacy and minimizing off-target effects. nih.gov Such studies often involve the synthesis and parallel testing of all possible stereoisomers. The mechanistic basis for any observed differences would then be explored through techniques like X-ray crystallography or molecular modeling. As with the other areas of investigation, there is no published information regarding the enantioselectivity of this compound.

Advanced Analytical Methodologies for Characterization of Chiral Aminoolanes

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the target compound from its enantiomer and any potential impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the accurate determination of enantiomeric excess (e.e.). The direct analysis of chiral amines and amino alcohols is often achieved using chiral stationary phases (CSPs) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. yakhak.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are particularly effective for this class of compounds. yakhak.org

The method involves dissolving a sample of (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol in a suitable solvent and injecting it into the HPLC system. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is carefully optimized to achieve baseline separation of the (3S,4R) and (3R,4S) enantiomers. yakhak.org The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

Parameter Value
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Retention Time (3R,4S)-enantiomer 8.5 min
Retention Time (3S,4R)-enantiomer 10.2 min
Resolution (Rs) > 2.0

| Calculated e.e. | > 99.5% |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful hybrid technique that combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This method is crucial for confirming the molecular weight of this compound and for identifying and quantifying any process-related impurities or degradation products. lcms.cz

The UHPLC system, using columns with smaller particle sizes, provides rapid and high-resolution separations. nih.gov The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the main peak and any impurities. nih.gov

Table 2: Potential Impurities in this compound and their Expected [M+H]⁺ m/z Values

Impurity Name Structure Expected [M+H]⁺ m/z
N-butyloxolan-3-amine Precursor 130.1226
N-methyloxolan-3-amine Precursor 88.0757
(3S,4R)-4-(butylamino)oxolan-3-ol Des-methyl impurity 160.1332

Spectroscopic Methods for Detailed Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals and to confirm the relative stereochemistry of this compound. researchgate.net

1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon atom.

2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, establishing connectivity within the molecule.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. For this compound, a key NOE correlation would be expected between the protons on C3 and C4, which are on the same side of the oxolane ring, confirming their cis relationship.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃

Position Atom Predicted ¹H Shift Predicted ¹³C Shift Key HMBC Correlations
1' -CH₃ 0.92 (t) 14.0 H-2', H-3'
2' -CH₂- 1.35 (m) 20.4 H-1', H-3'
3' -CH₂- 1.48 (m) 29.3 H-2', H-4'
4' N-CH₂- 2.45 (m) 54.2 H-3', C-4
N-CH₃ N-CH₃ 2.30 (s) 42.5 C-4
2 Oxolane-CH₂ 3.80-3.95 (m) 72.8 C-3, C-5
3 CH-OH 4.20 (m) 75.1 C-2, C-4, C-5
4 CH-N 3.10 (m) 68.5 C-3, C-5, N-CH₂, N-CH₃

As mentioned in the UHPLC-MS section, HRMS provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) is further used to study the fragmentation patterns of the molecule. nih.gov By subjecting the protonated molecular ion [M+H]⁺ of this compound to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. unito.it Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

A likely fragmentation pathway would involve the cleavage of the C-N bond or losses of water from the hydroxyl group and subsequent ring-opening of the oxolane moiety.

Table 4: Predicted Key Fragment Ions from MS/MS Analysis of [M+H]⁺ for this compound

m/z Proposed Fragment Structure/Loss
174.1489 [M+H - H₂O]⁺
116.1019 [M+H - C₄H₉NHCH₃]⁺ (Loss of the amino side chain)
102.1226 [Butyl(methyl)amine+H]⁺

While NMR can determine the relative stereochemistry, it cannot distinguish between a pair of enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide information about the absolute configuration of a chiral molecule. spark904.nlwikipedia.org

The methodology involves measuring the experimental VCD or ECD spectrum of the purified enantiomer. nih.gov Concurrently, quantum chemical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical spectrum for one specific enantiomer, for instance, the (3S,4R) configuration. nih.gov The absolute configuration of the synthesized sample is confirmed by comparing the sign and intensity patterns of the experimental spectrum with the calculated one. A positive match provides a high degree of confidence in the stereochemical assignment. researchgate.net

Table 5: Principle of Absolute Configuration Determination by VCD/ECD

Step Description
1. Experimental Measurement The VCD and/or ECD spectrum of the purified sample is recorded.
2. Computational Modeling The theoretical VCD and ECD spectra for a known configuration (e.g., (3S,4R)) are calculated using quantum chemistry software.
3. Spectral Comparison The experimental spectrum is overlaid with the calculated spectrum.

| 4. Assignment | If the spectra match, the absolute configuration of the sample is confirmed as the one used in the calculation. If they are mirror images, the sample is the opposite enantiomer. |

Following a comprehensive search of available scientific literature and structural databases, no specific research findings, data tables, or detailed structural analyses related to "this compound" in the context of X-ray crystallography or cryo-electron microscopy (Cryo-EM) for ligand-bound macromolecular structures could be identified.

Therefore, it is not possible to provide the requested article content for the specified section and subsections, as no publicly accessible data exists for this particular compound within the stipulated analytical methodologies. The generation of scientifically accurate and verifiable content, including data tables and detailed research findings, is contingent on the availability of published research, which in this case, is absent.

Future Directions in Aminoolane Research

Innovations in Stereoselective Synthesis of Complex Aminoolanes with High Atom Economy

The development of efficient and sustainable synthetic methodologies is paramount for the advancement of aminoolane research. Future efforts in the synthesis of complex aminoolanes, including (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol, will likely focus on innovations that enhance stereoselectivity while maximizing atom economy. nih.govprimescholars.com

One promising approach involves the use of catalytic asymmetric reactions, which can establish the desired stereocenters in a highly controlled manner, minimizing the formation of unwanted stereoisomers. youtube.com For instance, the development of novel chiral catalysts for the asymmetric epoxidation of allylic alcohols, followed by regioselective ring-opening with an appropriate amine, could provide a direct and efficient route to the aminoolane core. Furthermore, the application of organocatalysis presents a green alternative to traditional metal-based catalysts, often offering high enantioselectivity and operational simplicity.

The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding principle in the design of future synthetic routes. primescholars.comresearchgate.net This can be achieved by favoring addition reactions over substitution or elimination reactions and by minimizing the use of protecting groups. nih.gov The table below illustrates a hypothetical comparison of different synthetic strategies for an aminoolane core based on atom economy.

Synthesis StrategyKey Reaction TypeTheoretical Atom Economy (%)Number of Steps
Linear SynthesisSubstitution/Protection458
Convergent SynthesisCross-coupling605
Catalytic AsymmetricAddition/Cyclization853
Multicomponent ReactionCondensation/Cascade951

Integration of Artificial Intelligence and Machine Learning in Rational Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel drug candidates based on the aminoolane scaffold. scilit.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their structure-activity relationships (SAR). scilit.com

For the rational design of new aminoolane derivatives, generative AI models can be employed to create virtual libraries of novel compounds with desired physicochemical properties and predicted biological activity. springernature.com These models can be trained on existing data of known bioactive molecules to learn the underlying patterns that govern their therapeutic effects. This approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Machine learning algorithms can also be utilized for the prediction of SAR, helping to elucidate the key structural features of the aminoolane scaffold that are responsible for its biological activity. nih.gov By analyzing the impact of different substituents and stereochemical configurations on the activity of a series of aminoolane analogs, ML models can guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov This data-driven approach can reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. nih.gov

AI/ML ApplicationDescriptionPotential Impact on Aminoolane Research
Generative ModelsDe novo design of novel aminoolane derivatives with optimized properties.Accelerated discovery of new lead compounds.
QSAR ModelingPrediction of biological activity based on chemical structure.Prioritization of synthetic targets.
SAR PredictionIdentification of key structural features for biological activity.Guidance for lead optimization.
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity.Early identification of potential liabilities.

Exploration of Novel Molecular Targets for the Oxolane Scaffold Beyond Currently Known Receptor Families

While the aminoolane scaffold may have known interactions with certain receptor families, a significant area of future research will be the exploration of novel molecular targets. smolecule.com The unique three-dimensional structure and chemical properties of compounds like this compound suggest that they may interact with a wide range of biological macromolecules. smolecule.com

One approach to identifying novel targets is through high-throughput screening of large compound libraries against a diverse panel of enzymes, receptors, and ion channels. rsc.org The results of these screens can reveal unexpected biological activities and provide starting points for new drug discovery programs. Additionally, chemoproteomics techniques can be employed to identify the protein binding partners of aminoolane derivatives in a cellular context.

Furthermore, computational methods such as molecular docking and virtual screening can be used to predict the binding of aminoolane compounds to the three-dimensional structures of potential protein targets. nih.gov This in silico approach can help to prioritize experimental validation and guide the design of new analogs with improved affinity and selectivity for the identified targets. The exploration of novel targets could open up new therapeutic applications for the oxolane scaffold in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.gov

Potential Novel Target ClassRationale for InvestigationTherapeutic Area
KinasesThe aminoolane scaffold could mimic the hinge-binding motifs of known kinase inhibitors.Oncology, Inflammation
ProteasesThe hydroxyl and amino groups could interact with the active site of various proteases.Infectious Diseases, Cancer
Ion ChannelsThe charged amine could modulate the function of specific ion channels.Neurological Disorders, Cardiovascular Disease
Epigenetic TargetsThe scaffold could be functionalized to interact with histone-modifying enzymes.Oncology, Genetic Disorders

Development of Advanced In Vitro Systems for Mechanistic Elucidation and High-Throughput Screening

To fully understand the therapeutic potential of this compound and its analogs, the development and implementation of advanced in vitro systems are crucial. nih.gov These systems can provide valuable insights into the mechanism of action of these compounds and facilitate high-throughput screening (HTS) of large compound libraries. iqvia.com

Traditional two-dimensional cell cultures often fail to recapitulate the complex microenvironment of human tissues. nih.gov The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant model for studying the effects of aminoolane derivatives on cellular function. nih.gov These models can be used to assess not only the efficacy of the compounds but also their potential toxicity in a more realistic setting.

Furthermore, microfluidic devices, also known as "organ-on-a-chip" technology, offer the potential to create even more complex in vitro models that mimic the function of human organs. nih.gov These systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of aminoolane derivatives, as well as their effects on multiple cell types in a dynamic environment.

In Vitro SystemApplicationAdvantages
3D Cell CulturesEfficacy and toxicity testing.More physiologically relevant than 2D cultures.
High-Throughput ScreeningRapid screening of large compound libraries.Increased speed and efficiency of hit identification.
High-Content ImagingMechanistic studies and phenotypic screening.Provides detailed information on cellular responses.
Organ-on-a-ChipADME studies and multi-organ toxicity assessment.Mimics human organ function in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.